molecular formula C12H20N2O B13248300 N-(4-Aminoadamantan-1-yl)acetamide

N-(4-Aminoadamantan-1-yl)acetamide

Cat. No.: B13248300
M. Wt: 208.30 g/mol
InChI Key: NNPJIZKALHMOTP-UHFFFAOYSA-N
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Description

N-(4-Aminoadamantan-1-yl)acetamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is characterized by the presence of an amino group attached to the adamantane core, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminoadamantan-1-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl nitrate with acetamide in the presence of sulfuric acid. This reaction generates a carbocation intermediate, which subsequently reacts with the nitrogen-containing nucleophile to form the desired product .

Another method involves the reaction of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles. This reaction can be carried out under various conditions, including heating in trifluoroacetic acid, using manganese catalysts, or under microwave irradiation with aluminum triflate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of sulfuric acid media and microwave irradiation are particularly favored for their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminoadamantan-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N-(4-Aminoadamantan-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Aminoadamantan-1-yl)acetamide involves its interaction with molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Adamantyl)-2-chloroacetamide
  • N-formyl-aminoadamantane
  • N-acetylaminoadamantane

Uniqueness

N-(4-Aminoadamantan-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

N-(4-amino-1-adamantyl)acetamide

InChI

InChI=1S/C12H20N2O/c1-7(15)14-12-4-8-2-9(5-12)11(13)10(3-8)6-12/h8-11H,2-6,13H2,1H3,(H,14,15)

InChI Key

NNPJIZKALHMOTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC12CC3CC(C1)C(C(C3)C2)N

Origin of Product

United States

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